molecular formula C10H9NS B2846310 1-methylquinoline-2(1H)-thione CAS No. 4800-27-5

1-methylquinoline-2(1H)-thione

Cat. No. B2846310
M. Wt: 175.25
InChI Key: PBRBGUUOYSTUHP-UHFFFAOYSA-N
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Patent
US04908359

Procedure details

Under inert atmosphere, 1 g of 1-methyl-quinolin-2-one and 25 ml of benzene were mixed together and then 1.27 g of 2,4-bis-(4-methoxyphenyl)-2,4-dithioxo-1,3,2,4-dithiadiphos phetane (Laweseeon's reagent) were added all at once. After stirring at reflux for 1 hour, cooling, eliminating the solvent by distilling under reduced pressure and drying under a good vacuum and chromatographing, the residue was chromatographed on silica and eluted with a mixture of methylene chloride and ethyl acetate (1/1) to obtain 1 g of the product sought melting at 114° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.27 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][C:3]1=O.COC1C=CC(P2(=S)SP(C3C=CC(OC)=CC=3)(=S)[S:22]2)=CC=1>C1C=CC=CC=1>[CH3:1][N:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][C:3]1=[S:22]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CN1C(C=CC2=CC=CC=C12)=O
Name
Quantity
25 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
1.27 g
Type
reactant
Smiles
COC1=CC=C(C=C1)P1(SP(S1)(=S)C1=CC=C(C=C1)OC)=S

Conditions

Stirring
Type
CUSTOM
Details
After stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooling
DISTILLATION
Type
DISTILLATION
Details
by distilling under reduced pressure
CUSTOM
Type
CUSTOM
Details
drying under a good vacuum and chromatographing
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed on silica
WASH
Type
WASH
Details
eluted with a mixture of methylene chloride and ethyl acetate (1/1)

Outcomes

Product
Name
Type
product
Smiles
CN1C(C=CC2=CC=CC=C12)=S
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: CALCULATEDPERCENTYIELD 181.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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